Melitane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Melitane, also known as Acetyl Hexapeptide-1, is a biomimetic peptide antagonist of the α-MSH (α-Melanocyte-Stimulating Hormone) that stimulates melanin synthesis . It induces skin pigmentation via the activation of its receptor MC1-R . This compound has a preventive action on DNA damage induced by UVA or UVB radiations and reduces the number of sunburn cells .

Synthesis Analysis

This compound stimulates the synthesis of melanin by increasing the activity of the tyrosinases of the cells in the melanocytes . It also protects the hair from the effect of radiation .Molecular Structure Analysis

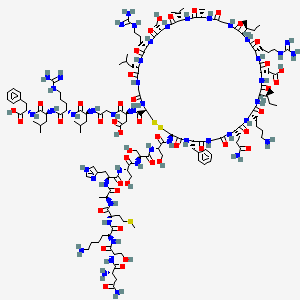

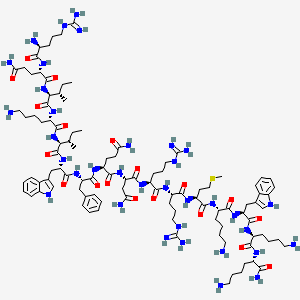

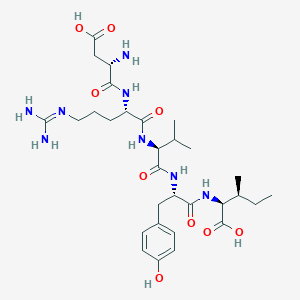

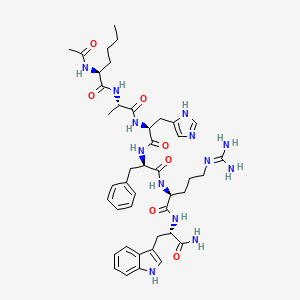

The molecular structure of this compound (Acetyl Hexapeptide-1) is a sequence: Ac-Nle-Ala-His-D-Phe-Arg-Trp-NH2 .Chemical Reactions Analysis

This compound stimulates melanin synthesis, inducing skin pigmentation via the activation of its receptor MC1-R . It also has a preventive action on DNA damage induced by UVA or UVB radiations .Aplicaciones Científicas De Investigación

Melatonin as a Complementary Treatment in Cancer : Melatonin has been shown to enhance the efficacy of chemotherapy and reduce its toxicity in advanced cancer patients. It acts as an antioxidant and promotes apoptosis of cancer cells, thereby enhancing chemotherapy cytotoxicity. This was evident in a study involving metastatic solid tumor patients, where melatonin administration alongside chemotherapy significantly improved the 1-year survival rate and tumor regression rate compared to chemotherapy alone (Lissoni et al., 1999).

Effect on Melanoma Cell Lines : Research on human melanoma, a form of skin cancer, found that the substance P and neurokinin-1 (NK-1) receptor antagonists, including aprepitant, had a significant effect on melanoma cell lines. This suggests potential therapeutic applications for these antagonists in treating human malignant melanomas (Muñoz et al., 2010).

Antimicrobial and Surface Active Properties : Melitane exhibits antimicrobial activity, especially against Gram-positive bacteria, and has excellent surface and interfacial tension lowering actions, making it an effective biosurfactant (Kitamoto et al., 1993).

Melatonin in Spinal Cord Injury Treatment : Melatonin has shown neuroprotective effects in spinal cord injury (SCI), attenuating calpain expression, inflammation, axonal damage, and neuronal death. This suggests its potential as a treatment agent for SCI (Samantaray et al., 2008).

Radioprotective Properties : Melatonin has demonstrated radioprotective properties against organ damage induced by whole-body irradiation in rats. This is attributed to its antioxidant properties, reducing lipid peroxidation and enhancing cellular antioxidant capacity (Şener et al., 2003).

Use in Agriculture : In rice, melatonin has been found to delay leaf senescence and enhance salt stress tolerance, acting as a potent free radical scavenger. This suggests its application in improving crop resilience to environmental stress (Liang et al., 2015).

Application in Cancer Treatment : this compound, particularly its component melittin, has been explored for its anticancer effects. Optimization strategies such as gene therapy and recombinant immunotoxin have been developed to reduce its non-specific cytotoxicity and improve its antitumor efficiency (Liu et al., 2016).

Mecanismo De Acción

Melitane mimics the activity of the α-MSH and stimulates melanocyte activity as well as melanin pigment production . It limits the expression of biochemical inflammation mediators such as IL-1, IL-8, PGE2, and Rantes via the activation of MC1-R receptor and provides significant protection against UV-induced erythema .

Safety and Hazards

Propiedades

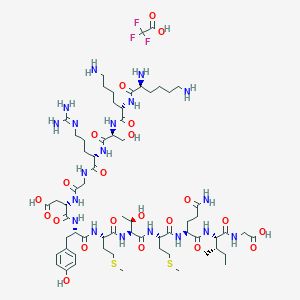

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48)/t25-,32-,33-,34-,35+,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIQUSRULDNCKM-IFSWANACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N13O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448744-47-6 |

Source

|

| Record name | Acetyl hexapeptide-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448744476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.